Product packaging for (+)-I2-Turmerone(Cat. No.:CAS No. 170705-10-9)

(+)-I2-Turmerone

Cat. No.: B12755595
CAS No.: 170705-10-9
M. Wt: 218.33 g/mol
InChI Key: JIJQKFPGBBEJNF-UONOGXRCSA-N
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Description

Classification and Nomenclature within Sesquiterpenoid Turmerones

Turmerones are a group of structurally related sesquiterpenoid ketones. They are broadly classified into three main types: α-turmerone, β-turmerone, and ar-turmerone (B1667624) (aromatic turmerone). mdpi.com These isomers primarily differ in the position of a double bond within their chemical structures. crgjournals.com

(+)-I2-Turmerone is a specific stereoisomer, with its complete IUPAC name being (6S)-2-Methyl-6-[(1S)-4-methylene-2-cyclohexen-1-yl]-2-hepten-4-one. nih.gov It is also referred to as (S,S)-β-Turmerone. nih.gov The nomenclature indicates a specific three-dimensional arrangement of atoms, which is crucial for its biological activity.

The various turmerones, including this compound, are key components of the essential oil of turmeric and are considered major bioactive compounds of the Curcuma species. researchgate.netresearchgate.net

Natural Occurrence and Botanical Origins in Curcuma Species

The primary natural source of this compound and other turmerones is the rhizome of Curcuma longa L., commonly known as turmeric. cabidigitallibrary.orgresearchgate.net This plant belongs to the ginger family (Zingiberaceae) and is native to Southeast Asia. researchgate.net The chemical composition of the essential oil from turmeric rhizomes can vary, but it is generally rich in sesquiterpenes, with turmerones being major constituents. crgjournals.comcabidigitallibrary.org

Gas chromatography-mass spectroscopy (GC-MS) analysis of turmeric oil has shown that ar-turmerone, α-turmerone, and β-turmerone are prominent components. crgjournals.comredalyc.org The relative amounts of these isomers can differ depending on factors such as the specific cultivar of Curcuma longa, growing conditions, and processing methods. redalyc.org For instance, the essential oil of fresh turmeric rhizome has been reported to contain aromatic-turmerone (24.4%), alpha-turmerone (B1252591) (20.5%), and beta-turmerone (11.1%). crgjournals.com

Besides Curcuma longa, other species within the Curcuma genus are also known to produce turmerones. researchgate.netcapes.gov.br For example, Curcuma xanthorrhiza has been found to contain ar-turmerone, α-turmerone, and β-turmerone. capes.gov.br

Significance of Turmerones in Natural Product Research

Turmerones have garnered significant attention in natural product research due to their diverse and promising pharmacological activities. researchgate.netbenthamscience.com These compounds are recognized as key contributors to the medicinal benefits of turmeric, which has a long history of use in traditional medicine systems like Ayurveda. caringsunshine.com

Research has highlighted a broad spectrum of biological effects for turmerones, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. caringsunshine.comontosight.ai For example, ar-turmerone has been shown to induce the proliferation of neural stem cells, suggesting potential for brain health applications. benthamscience.comcaringsunshine.com Furthermore, turmerones have been investigated for their ability to enhance the bioavailability of curcumin (B1669340), another major bioactive component of turmeric. mdpi.commdpi.com

The wide range of biological activities associated with turmerones makes them important subjects for ongoing scientific investigation, with the potential for the development of new therapeutic agents. benthamscience.comsamipubco.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O B12755595 (+)-I2-Turmerone CAS No. 170705-10-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

170705-10-9

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(6S)-2-methyl-6-[(1R)-4-methylidenecyclohex-2-en-1-yl]hept-2-en-4-one

InChI

InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3/t13-,14+/m0/s1

InChI Key

JIJQKFPGBBEJNF-UONOGXRCSA-N

Isomeric SMILES

C[C@@H](CC(=O)C=C(C)C)[C@H]1CCC(=C)C=C1

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC(=C)C=C1

Origin of Product

United States

Isolation and Characterization Methodologies for Turmerones

Advanced Extraction and Purification Techniques from Plant Matrices

The initial step in obtaining turmerones involves their extraction from the dried, ground rhizomes of the turmeric plant. Various conventional and advanced methods are employed to create a crude extract or essential oil rich in these sesquiterpenoids.

Conventional methods such as Soxhlet extraction using solvents like petroleum ether or ethanol (B145695) are effective but can be time-consuming. researchgate.netijcrt.org More advanced techniques are often preferred for their efficiency and selectivity. Supercritical Fluid Extraction (SFE) , particularly with carbon dioxide (scCO₂), is a widely used green technology. arccjournals.comsrce.hr SFE is advantageous due to the use of a non-toxic, inert solvent (CO₂) and generally results in shorter extraction times. arccjournals.com The yield and composition of the extract, including the concentration of turmerones, can be optimized by adjusting parameters such as pressure and temperature. researchgate.net For instance, studies have shown that pressures around 25-26 MPa and temperatures between 320-333 K are effective for producing turmeric oil with a high purity of turmerones. researchgate.net

Pressurized Liquid Extraction (PLE) is another advanced method that utilizes solvents (e.g., ethanol) at elevated temperatures and pressures to enhance extraction efficiency. nih.gov Other techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction have also been explored for their potential to improve yields and reduce extraction times. srce.hrnih.gov

Following initial extraction, the resulting oleoresin or essential oil undergoes purification. A common approach involves adsorption processes using silica (B1680970) gel , which can selectively adsorb ar-turmerone (B1667624). nanobioletters.com The compound is then eluted using a suitable solvent, with studies showing 96% ethanol to be an effective eluent. nanobioletters.com

Table 1: Comparison of Extraction Techniques for Turmerones
TechniqueSolvent/Co-solventKey AdvantagesReported Conditions/Findings
Supercritical Fluid Extraction (SFE)Carbon Dioxide (CO₂)Non-toxic, inert solvent, shorter extraction time, high selectivity. arccjournals.comOptimal conditions for high turmerone purity reported at 26 MPa and 320 K. researchgate.net
Soxhlet ExtractionPetroleum Ether, EthanolEstablished, effective for exhaustive extraction.Used with petroleum ether (12h) to produce turmeric oil for further fractionation. researchgate.net
Pressurized Liquid Extraction (PLE)Ethanol, MethanolEfficient for both curcuminoids and volatile components. nih.govOptimized conditions include ethanol as a solvent at 100 °C. nih.gov
Ultrasound-Assisted Extraction (UAE)EthanolEnvironmentally friendly, reduced extraction time. nih.govYields can be lower for certain compounds compared to conventional methods. srce.hr

Chromatographic Separation Strategies for Isomeric Resolution

The crude extracts of Curcuma longa contain a mixture of structurally similar turmerone isomers, primarily ar-turmerone, α-turmerone, and β-turmerone. encyclopedia.pubmdpi.com Separating these isomers is a significant challenge that requires high-resolution chromatographic techniques.

Column chromatography over silica gel is a fundamental step in the purification process. researchgate.netjst.go.jp By using a gradient elution system, typically with non-polar solvents like n-hexane and a more polar modifier like ethyl acetate, fractions enriched with specific isomers can be obtained. jst.go.jpgoogle.com

For finer separation and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is indispensable. cambridge.org Researchers have found that resolving α-turmerone and β-turmerone is particularly difficult. nih.gov Success has been reported using specific columns, such as a Zorbax SB-C18 column, with a mobile phase consisting of acetonitrile (B52724) and an aqueous acetic acid solution. nih.gov Preparative HPLC is used to isolate pure compounds in sufficient quantities for structural analysis and bioassays. google.comcambridge.org One study successfully isolated (+)-(S)-ar-turmerone using semi-preparative HPLC. cambridge.org

High-Speed Counter-Current Chromatography (HSCCC) has also been effectively applied. This technique uses a liquid-liquid partitioning system, avoiding solid stationary phases. A two-phase solvent system of n-heptane/ethyl acetate/acetonitrile/water has been used to successfully separate ar-turmerone and β-turmerone with high purity (over 99%). mdpi.com

Table 2: Chromatographic Methods for Turmerone Separation
TechniqueStationary/Mobile Phase DetailsApplication/OutcomeReference
Column ChromatographySilica gel; Eluted with n-hexane/ethyl acetate.Initial fractionation of crude extracts. jst.go.jp
High-Performance Liquid Chromatography (HPLC)Zorbax SB-C18 column; Acetonitrile/0.4% aqueous acetic acid mobile phase.Successful separation of α-turmerone and β-turmerone. nih.gov
Preparative HPLCAgilent ZORBAX SB-C18 column; Methanol-water mobile phase.Isolation of ar-turmerone with >99% purity. google.com
High-Speed Counter-Current Chromatography (HSCCC)n-heptane/ethyl acetate/acetonitrile/water (9.5:0.5:9:1, v/v) solvent system.Separation of ar-turmerone and β-turmerone to >99% purity. mdpi.com

Spectroscopic and Spectrometric Elucidation of Chemical Structure

Once a pure compound is isolated, its exact chemical structure, including its stereochemistry, must be determined. This is accomplished through a combination of powerful spectroscopic and spectrometric methods.

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the chemical environment of each atom in the molecule. nih.gov

For ar-turmerone, NMR data allows for the unambiguous assignment of its aromatic ring and the aliphatic side chain, distinguishing it from its non-aromatic isomers, α- and β-turmerone. researchgate.netcambridge.org The chemical shifts and coupling constants in the ¹H NMR spectrum reveal the connectivity of protons, while the ¹³C NMR spectrum indicates the number and type of carbon atoms. jst.go.jp The structure of (+)-(S)-ar-turmerone was confirmed by comparing its detailed ¹H and ¹³C NMR spectral data with values reported in the literature. cambridge.org

Mass spectrometry is critical for determining the molecular weight and formula of a compound. jst.go.jp When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for identifying and quantifying volatile compounds like turmerones in a complex mixture. nanobioletters.comresearchgate.net

In GC-MS analysis, ar-turmerone is identified by its specific retention time in the chromatogram and its mass spectrum. nanobioletters.com The mass spectrum of ar-turmerone shows a molecular ion peak ([M]⁺) corresponding to its molecular weight of 216 g/mol . researchgate.netnanobioletters.com The fragmentation pattern, which results from the breakdown of the molecule within the mass spectrometer, provides further structural confirmation. researchgate.net

Table 3: Spectroscopic and Spectrometric Data for ar-Turmerone
TechniqueKey FindingReported Value/ObservationReference
¹³C NMRTotal number of carbon signals15 well-resolved signals observed. cambridge.org
GC-MSMolecular WeightIdentified at 216 g/mol. nanobioletters.com
GC-MSMolecular Ion Peak [M]⁺Observed at m/z 217.2 (as [M+H]⁺). researchgate.net
UV-Vis SpectroscopyMaximum Wavelength (λmax)~237 nm. nanobioletters.com
Specific RotationValue for (+)-(S)-ar-turmerone[α]²⁵_D +66.4 (c 1.00, CHCl₃). cambridge.org

While NMR and MS can define the connectivity and molecular formula of ar-turmerone, they cannot on their own determine its absolute configuration—the specific three-dimensional arrangement of its atoms at the chiral center. Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, is essential for this purpose. mdpi.comnih.gov

Techniques such as measuring the specific optical rotation provide the direction (+ or -) and magnitude of rotation of plane-polarized light, which is characteristic of a specific enantiomer. For (+)-ar-turmerone, the "(+)" signifies that it is dextrorotatory. A specific rotation value of [α]²⁵_D +66.4 (c 1.00, CHCl₃) has been reported for the naturally occurring (+)-(S)-ar-turmerone. cambridge.org

More advanced chiroptical methods, like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provide detailed spectra. mdpi.com By comparing experimentally measured spectra with spectra predicted by quantum chemical calculations for a proposed absolute configuration, the true stereochemistry can be unambiguously assigned. mdpi.comfrontiersin.org This combined experimental and computational approach was instrumental in confirming the (1'R, 6S) absolute configuration for the related α- and β-turmerone isomers. researchgate.net

Chemical Synthesis and Analog Development of Turmerones

Total Synthesis Approaches for (+)-ar-Turmerone and Related Sesquiterpenoids

The construction of the specific chemical architecture of turmerones, particularly the creation of the chiral center at the benzylic position, presents a significant synthetic challenge. Chemists have devised numerous strategies, both linear and convergent, incorporating enantioselective methods to achieve the desired stereochemistry with high purity.

Enantioselective Synthetic Methodologies

Enantioselective synthesis is crucial for producing specific stereoisomers of turmerones, as different enantiomers can exhibit distinct biological activities. A variety of catalytic asymmetric methods have been successfully employed to synthesize (+)-ar-Turmerone and its related compounds.

One prominent strategy involves the catalytic asymmetric hydrogenation of unsaturated precursors. For instance, a Rhodium-catalyzed asymmetric monohydrogenation of β'-methylene conjugated enones has been developed for the efficient construction of enantioenriched β'-methyl unsaturated enones, which are key intermediates for natural products like (S)-(+)-ar-Turmerone. nih.gov Similarly, a highly efficient enantioselective hydrogenation of α,β-unsaturated sulfones using a Rh-(R,R)-f-spiroPhos catalyst provides a route to (S)-(+)-ar-turmerone. figshare.com

Cobalt-catalyzed reactions offer another avenue. An enantioselective Kumada cross-coupling between an α-bromo ester and p-tolylmagnesium bromide, using a chiral bisoxazoline ligand, served as the key step in a total synthesis of (S)-ar-turmerone. rsc.org

Furthermore, biocatalysis provides an environmentally friendly approach. Fermenting baker's yeast (Saccharomyces cerevisiae) has been used to reduce an allylic alcohol precursor to (S)-(+)-3-(p-tolyl)butan-1-ol with high enantiomeric purity. psu.eduresearchgate.net This chiral alcohol is a versatile building block for the synthesis of several (S)-configured bisabolane (B3257923) sesquiterpenes, including (S)-(+)-ar-turmerone. psu.eduresearchgate.net Other methods include the use of Evans asymmetric alkylation and enantioselective conjugate reduction of enones to install the required stereocenter. researchgate.netresearchgate.net

Methodology Catalyst/Reagent Key Intermediate/Product Reference
Asymmetric HydrogenationRh-catalyzed complexEnantioenriched β'-methyl unsaturated enones nih.gov
Asymmetric HydrogenationRh-(R,R)-f-spiroPhosChiral sulfones figshare.com
Palladium-Catalyzed ArylationPd(0) catalyst(3S)-3-(p-tolyl)-butanal acs.org
Cobalt-Catalyzed Cross-CouplingCoI₂ / chiral bisoxazolineChiral α-arylalkanoic esters rsc.org
BiocatalysisBaker's yeast(S)-(+)-3-(p-tolyl)butan-1-ol psu.eduresearchgate.net
Asymmetric AlkylationEvans auxiliary(R)-ar-Turmerone researchgate.net

Convergent and Linear Synthesis Strategies

The assembly of the turmerone framework can be approached through two primary strategies: linear and convergent synthesis.

Many of the enantioselective syntheses of ar-turmerone (B1667624) can be classified as convergent. For example, the preparation of the chiral building block (S)-(+)-3-(p-tolyl)butan-1-ol via yeast reduction, which is then converted to (S)-(+)-ar-turmerone, is a convergent approach. psu.edu Likewise, the synthesis that proceeds through the aldehyde (3S)-3-(p-tolyl)-butanal, which is then reacted with a Grignard reagent to furnish the final product, also follows a convergent path. acs.org These strategies rely on the initial efficient synthesis of a key chiral fragment, which is then elaborated to complete the target molecule.

Rational Design and Derivatization of Turmerone Analogs

Beyond the synthesis of the natural product itself, significant effort has been directed toward the rational design and synthesis of turmerone analogs. The goal is to create new molecules with improved biological activity, better selectivity, or more favorable physicochemical properties. medicaljournalshouse.com

Targeted Structural Modifications for Enhanced Bioactivity Profiles

Rational drug design involves making specific, targeted modifications to a parent structure based on an understanding of its structure-activity relationships (SAR). medicaljournalshouse.com For ar-turmerone, several studies have explored how structural changes impact its biological effects, particularly its anticancer properties.

One study focused on enhancing the activation of the transcription factor Nrf2, which is involved in cellular protection. frontiersin.org Researchers synthesized novel ar-turmerone analogs by introducing electron-donating and electron-withdrawing groups to the aromatic ring. The aim was to increase the electrophilicity of the β-carbon in the enone system, which was identified as important for Nrf2 activation. frontiersin.org

Other research has shown that significant structural alterations can lead to enhanced anticancer activity. nih.gov For example, modifying the aromatic ring or creating analogs at the 6-position has been shown to improve cytotoxicity against cancer cells. nih.gov A particularly effective strategy has been the fusion of the turmerone motif with other biologically active scaffolds. The creation of turmerone motif-fused spiropyrrolidine oxindoles resulted in hybrid compounds that demonstrated greater potency against human leukemia and lung cancer cell lines than the established chemotherapy drug, cisplatin. nih.govuc.pt

Modification Strategy Target/Rationale Resulting Bioactivity Reference
Add substituents to aromatic ringIncrease electrophilicity of β-carbon to enhance Nrf2 activationPotentially improved neuroprotective effects frontiersin.org
Reduce size of aromatic ringEnhance anticancer effectsIncreased cytotoxicity against lymphocytic leukemia cells nih.gov
Fuse with spiropyrrolidine oxindoleCombine bioactive scaffoldsEnhanced potency against leukemia and lung cancer cells nih.govuc.pt
Inhibit key signaling pathwaysBlock cancer cell proliferation and invasionSuppression of MMP-9 and COX-2 in breast cancer cells nih.gov

Scaffold Diversity and Chemical Space Exploration

Exploring chemical space by creating diverse molecular scaffolds is a key strategy in drug discovery. This involves generating libraries of related but structurally varied compounds to identify new hits with novel or improved biological activities. uc.pt The turmerone scaffold, while known to be bioactive, has been identified as a structure that has not been widely fused with other biological motifs, representing an opportunity for further exploration. researchgate.net

Multicomponent reactions (MCRs) are a powerful tool for rapidly generating molecular diversity. The use of isatin-based MCRs to create turmerone motif-fused spiropyrrolidine oxindoles is a prime example of this approach. uc.pt This strategy efficiently combines several building blocks in a single step to produce complex molecules, allowing for the rapid exploration of the chemical space around the turmerone core. uc.pt The analysis of molecular scaffolds, for instance using the Bemis–Murcko framework which defines the core ring structure of a molecule, is a method used to quantify and guide the exploration of scaffold diversity in compound libraries. scispace.com By synthesizing and testing a wide range of turmerone analogs, researchers can build a more comprehensive understanding of the structure-activity relationships and potentially discover new therapeutic agents.

Biosynthetic Pathways of Turmerone Sesquiterpenoids

Proposed Biogenetic Routes to (+)-I2-Turmerone

The biosynthesis of turmerone sesquiterpenoids, including isomers such as α- and β-turmerone, originates from the universal C5 building blocks of all terpenes: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are generated primarily through the mevalonate (B85504) (MVA) pathway in the cytosol of plant cells.

The key steps in the proposed biogenesis are as follows:

Formation of Farnesyl Diphosphate (FPP): Two molecules of IPP and one molecule of DMAPP are sequentially condensed by the enzyme Farnesyl pyrophosphate synthase (FPPS) to form the C15 intermediate, farnesyl diphosphate (FPP). frontiersin.orgfiveable.me FPP is the direct precursor for all sesquiterpenoids.

Cyclization to Sesquiterpene Hydrocarbons: The crucial step conferring structural identity is the cyclization of the linear FPP molecule. In Curcuma longa, a specific class of enzymes known as sesquiterpene synthases (TPSs) catalyzes this reaction. Research has identified an α-zingiberene/β-sesquiphellandrene synthase, which is responsible for producing the primary hydrocarbon scaffolds of the most abundant turmerones. nih.govplos.org This enzyme converts FPP into the bisabolane-type sesquiterpenes (-)-α-zingiberene and (-)-β-sesquiphellandrene. nih.govplos.org The formation of the bisabolane (B3257923) skeleton is a hallmark of this pathway. nih.govnih.govresearchgate.net

Post-Cyclization Modifications: The initial hydrocarbon products undergo subsequent enzymatic modifications, known as tailoring reactions, to yield the final turmerone structures. It has been proposed that (+)-α-turmerone and (+)-β-turmerone are produced from (-)-α-zingiberene and (-)-β-sesquiphellandrene, respectively. nih.govplos.org This conversion is thought to involve a two-step oxidation process:

An initial oxidation catalyzed by an α-zingiberene/β-sesquiphellandrene oxidase . nih.gov

A final dehydrogenation step mediated by a currently unidentified dehydrogenase enzyme to yield the characteristic ketone group of the turmerones. nih.govplos.org

While the specific biogenetic route to a compound explicitly named "this compound" is not defined in mainstream phytochemical literature, the pathways leading to the well-characterized and structurally related major isomers, (+)-α-turmerone and (+)-β-turmerone, provide the established framework for this class of compounds.

Enzymatic Machinery and Genetic Regulation in Sesquiterpene Biosynthesis

The production of turmerones is governed by a complex interplay of specific enzymes and regulatory genetic elements. The sequencing of the Curcuma longa genome and various transcriptome studies have provided significant insights into this machinery. frontiersin.orgnih.govresearchgate.net

Key Enzymes in Turmerone Biosynthesis The primary enzymes involved are part of the broader terpenoid biosynthesis pathway.

Enzyme ClassSpecific Enzyme/GeneRole in PathwayReference
Upstream Enzymes (MVA Pathway) HMG-CoA reductase (HMGR)Rate-limiting enzyme in the MVA pathway, producing mevalonic acid. plos.org
Farnesyl Pyrophosphate Synthase (FPPS)Catalyzes the synthesis of the C15 precursor FPP from IPP and DMAPP. frontiersin.org
Sesquiterpene Synthases (TPS) α-Zingiberene/β-Sesquiphellandrene synthaseKey enzyme that cyclizes FPP to form the specific bisabolane scaffolds of (-)-α-zingiberene and (-)-β-sesquiphellandrene. nih.govplos.org
(S)-β-bisabolene synthaseA related TPS also identified in the Zingiberaceae family that produces bisabolane-type sesquiterpenes. nih.govnih.gov
Tailoring Enzymes α-Zingiberene/β-Sesquiphellandrene oxidaseProposed to catalyze the first oxidative step in the conversion of hydrocarbon precursors to turmerones. nih.gov
Dehydrogenase (unidentified)Proposed to catalyze the final step to form the ketone moiety of turmerones. nih.gov

Genetic Regulation The expression of these biosynthetic genes is a highly regulated process, influenced by developmental cues and environmental stimuli.

Transcription Factors (TFs): Several families of transcription factors are known to modulate the expression of terpene synthase genes. In Curcuma wenyujin, treatment with methyl jasmonate (MeJA), a plant hormone involved in defense responses, leads to the upregulation of TPS genes. plos.orgnih.gov This response is mediated by TFs including MYB, bHLH, NAC, WRKY, AP2/ERF, and HLH families, which likely bind to promoter regions of TPS genes to activate their transcription. plos.orgnih.gov

MicroRNAs (miRNAs): These small, non-coding RNA molecules play a role in post-transcriptional gene regulation. In turmeric, specific miRNAs have been identified that are involved in regulating secondary metabolism. Notably, miR5021 is predicted to regulate genes in the terpenoid backbone biosynthesis pathway, suggesting its role in controlling the flow of precursors towards turmerone synthesis. academie-sciences.frnih.gov

Interrelationships with Other Secondary Metabolite Pathways within Curcuma

The biosynthesis of turmerone sesquiterpenoids does not occur in isolation. It is intricately connected with other major metabolic pathways in Curcuma, most notably the phenylpropanoid pathway responsible for producing curcuminoids.

Competition for Precursors: Both the terpenoid and phenylpropanoid pathways draw on fundamental building blocks from primary metabolism. The MVA pathway for turmerones begins with acetyl-CoA, while the phenylpropanoid pathway for curcuminoids starts with the amino acid phenylalanine. researchgate.netresearchgate.net These primary metabolites are derived from glycolysis and the pentose (B10789219) phosphate (B84403) pathway. Therefore, a metabolic competition exists for carbon and energy resources, and the plant must carefully regulate the flux of precursors into each pathway. This balance can be influenced by developmental stage and environmental stress. accademia-agricoltura.it

Metabolic Crosstalk: Plants possess two pathways for synthesizing the terpene precursors IPP and DMAPP: the cytosolic MVA pathway and the plastidial methylerythritol phosphate (MEP) pathway. While sesquiterpenes like turmerones are typically derived from the MVA pathway, there is documented evidence of "crosstalk" between the two, where intermediates can be exchanged between the cytosol and plastids. nih.gov This exchange ensures a robust supply of precursors for various terpenoids throughout the plant. nih.gov

Formation of Hybrid Metabolites (Terpecurcumins): The most direct evidence of an interrelationship is the existence of hybrid natural products known as terpecurcumins . These molecules are formed by the chemical linkage of a curcuminoid unit and a bisabolane sesquiterpene unit (the same class as turmerones). researchgate.netmedchemexpress.com The proposed biogenetic formation of terpecurcumins involves reactions such as Michael additions or Diels-Alder cycloadditions between the two distinct types of metabolites. nih.govacs.orgresearchgate.net The presence of these hybrid structures strongly suggests that their precursor molecules—curcuminoids and bisabolane sesquiterpenes—are synthesized in close proximity within the same cells or tissues, allowing for enzymatic or spontaneous coupling.

Mechanistic Investigations of Biological Activities of Turmerones

Neuroprotective and Neuromodulatory Mechanisms of Action

Aromatic (ar)-turmerone, a principal component of turmeric oil, and its synthetic analogs have demonstrated significant neuroprotective effects. These compounds are being explored for their potential in mitigating neurodegenerative diseases, such as Parkinson's disease. Their mechanisms of action are multifaceted, involving direct protection of neurons, modulation of cellular defense pathways, and regulation of protein degradation systems.

Direct Neuronal Cytoprotection and Survival Enhancement

Research has shown that ar-turmerone (B1667624) and its derivatives can directly protect dopaminergic neurons from toxins. azolifesciences.comnih.gov In studies using midbrain slice cultures, these compounds were found to inhibit the degeneration of dopaminergic neurons induced by neurotoxins like 1-methyl-4-phenylpyridinium (MPP+), a substance known to selectively damage these neurons. azolifesciences.commdpi.com This neuroprotective effect appears to be independent of the previously reported anti-inflammatory actions on microglia, the brain's immune cells. azolifesciences.comnih.gov

Specifically, certain analogs of ar-turmerone, such as ar-atlantone (Atl) and analog 2 (A2), have been identified as potent neuroprotective agents. azolifesciences.com Their ability to shield dopaminergic neurons from damage suggests a direct cytoprotective mechanism that enhances neuronal survival in the face of toxic insults. azolifesciences.commdpi.com This direct protection is a key area of investigation for developing new therapeutic strategies for neurodegenerative disorders. azolifesciences.com

Modulation of Cellular Antioxidant Response Pathways

A critical aspect of the neuroprotective effects of ar-turmerone and its analogs is their ability to bolster the cell's own antioxidant defenses. This is primarily achieved through the activation of the Nrf2 signaling pathway.

Activation of Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) Signaling

The Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the antioxidant response. mdpi.comfrontiersin.org When activated, Nrf2 stimulates the production of a variety of antioxidant proteins that protect cells from oxidative damage. frontiersin.orgnih.gov

Studies have demonstrated that ar-turmerone and its analogs, particularly A2, are potent activators of the Nrf2 pathway. azolifesciences.commdpi.com In dopaminergic neuronal precursor cells, these compounds have been shown to increase the expression of Nrf2. nih.govmdpi.com This leads to an enhanced antioxidant capacity within the neurons, making them more resilient to the oxidative stress that is a common feature of neurodegenerative diseases. azolifesciences.comnih.gov The activation of Nrf2 is considered a significant mechanism through which these compounds exert their neuroprotective effects. azolifesciences.comfrontiersin.org

Regulation of Autophagic-Lysosomal Systems

The proper functioning of cellular cleaning systems, such as autophagy, is vital for neuronal health. Ar-turmerone analogs have been found to influence these pathways, specifically chaperone-mediated autophagy (CMA).

Chaperone-Mediated Autophagy (CMA) Activation via p38 Signaling

Chaperone-mediated autophagy (CMA) is a selective process for degrading proteins within lysosomes. frontiersin.org Recent research has identified a novel ar-turmerone analog, designated as A4, that can activate CMA. nih.govnih.gov Interestingly, this activation is independent of the Nrf2 pathway. nih.govnih.gov

The mechanism behind this CMA activation involves the persistent activation of p38 mitogen-activated protein kinase (MAPK). nih.govnih.govresearchgate.net While several ar-turmerone analogs can cause a temporary increase in p38 phosphorylation, only A4 induces a sustained activation. nih.govnih.gov This prolonged activation of p38 is crucial for the subsequent upregulation of key CMA proteins, LAMP2A and Hsc70, leading to enhanced CMA activity. nih.govresearchgate.net The inhibition of p38 has been shown to block the A4-induced activation of CMA, confirming the central role of this signaling pathway. nih.govnih.govresearchgate.net

Cholinergic System Modulation

In addition to its other neuroprotective actions, ar-turmerone has been shown to interact with the cholinergic system, which is essential for cognitive functions like memory and learning. researchgate.netmdpi.comnih.gov One of the key ways it does this is by inhibiting the enzyme acetylcholinesterase (AChE). acs.orgnih.gov

AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting this enzyme, ar-turmerone can increase the levels of acetylcholine in the brain, which may help to improve cognitive function. acs.orgnih.gov Kinetic analysis has revealed that (+)-(S)-ar-turmerone acts as a competitive inhibitor of AChE. acs.orgnih.gov This modulation of the cholinergic system represents another avenue through which ar-turmerone may exert its beneficial effects on the brain. researchgate.netmdpi.com

Compound/AnalogPrimary Mechanism of ActionExperimental ModelKey FindingsReference
(+)-I2-Turmerone (ar-turmerone) Direct Neuronal ProtectionMidbrain Slice CulturesInhibits dopaminergic neurodegeneration independent of microglial inhibition. azolifesciences.commdpi.com
ar-atlantone (Atl) Nrf2 ActivationDopaminergic Progenitor CellsEnhances antioxidant responses. azolifesciences.commdpi.com
Analog 2 (A2) Potent Nrf2 ActivationDopaminergic Progenitor CellsSignificantly increases antioxidant protein expression. azolifesciences.commdpi.com
Analog 4 (A4) CMA Activation via p38 SignalingNeuroblastoma SH-SY5Y cellsInduces persistent p38 activation, leading to CMA. nih.govnih.gov
(+)-(S)-ar-turmerone Acetylcholinesterase InhibitionIn vitro enzyme assayActs as a competitive inhibitor of AChE. acs.orgnih.gov
Acetylcholinesterase (AChE) Inhibitory Activity

(+)-ar-Turmerone, a bioactive sesquiterpenoid, has demonstrated notable inhibitory activity against acetylcholinesterase (AChE), an enzyme pivotal in the breakdown of the neurotransmitter acetylcholine. mdpi.commdpi.com Studies have shown that (+)-(S)-ar-turmerone is a potent inhibitor of AChE, exhibiting this activity in a dose-dependent manner. nih.govnih.gov

In a comparative analysis of bisabolane-type sesquiterpenoids, the ketone functional group, as present in turmerone, was found to be crucial for the inhibitory potency, which followed the order of ketones > alcohols > hydrocarbons. nih.gov Kinetic analysis has further elucidated the mechanism of this inhibition, revealing that (+)-(S)-ar-turmerone acts as a competitive inhibitor of AChE. nih.govacs.org This indicates that it likely binds to the active site of the enzyme, thereby competing with the natural substrate, acetylcholine.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of (+)-ar-Turmerone and Related Compounds

Compound Type of Inhibition IC50 Value (μM) Ki Value (μM)
(+)-(S)-ar-Turmerone Competitive 191.1 ± 0.3 882.1 ± 2.1
(+)-(S)-dihydro-ar-Turmerone Non-competitive 81.5 ± 0.2 -

Data sourced from studies on the inhibitory effects of sesquiterpenoids on AChE. nih.govacs.org

Promotion of Neural Stem Cell Dynamics

Recent research has highlighted the significant role of (+)-ar-turmerone in promoting the proliferation and differentiation of neural stem cells (NSCs), suggesting its potential in regenerative medicine for neurological disorders. omegor.comcaringsunshine.comalzheimersnewstoday.com

Studies have demonstrated that (+)-ar-turmerone can dose-dependently increase the number of cultured neural stem cells. nih.govnih.gov This increase is attributed to enhanced NSC proliferation. nih.govnih.govlife-enhancement.com At certain concentrations, ar-turmerone was observed to boost NSC proliferation by as much as 80% without causing cell death. life-enhancement.com In vivo experiments in adult rats have corroborated these findings, showing that intracerebroventricular injection of ar-turmerone led to an expansion of the subventricular zone and the hippocampus, which are key areas for the birth of new neurons in the adult brain. omegor.comnih.govneurology.org This proliferative effect was further confirmed by the increased expression of the proliferation marker Ki-67 mRNA. nih.govnih.govresearchgate.net

Beyond promoting proliferation, (+)-ar-turmerone has also been shown to facilitate the differentiation of neural stem cells into neurons. omegor.comnih.govnih.gov In vitro studies revealed that NSCs treated with ar-turmerone showed a higher rate of differentiation into young neurons compared to untreated cells. nih.gov This is a crucial aspect of its potential therapeutic value, as few substances are known to both stimulate NSC proliferation and guide their differentiation into functional neurons. omegor.com

Anti-inflammatory Mechanisms Beyond Neuroinflammation

The anti-inflammatory properties of (+)-ar-turmerone extend beyond its effects on neuroinflammation, involving the modulation of key cellular and signaling pathways.

Inhibition of Microglial Activation and Associated Inflammatory Mediators

Microglia, the resident immune cells of the central nervous system, play a critical role in neuroinflammation. researchgate.net (+)-ar-Turmerone has been shown to inhibit the activation of microglial cells, which is a hallmark of various neurodegenerative diseases. alzheimersnewstoday.comresearchgate.netsamipubco.com By impeding microglial activation, ar-turmerone reduces the production of pro-inflammatory cytokines and other inflammatory mediators. researchgate.netresearchgate.net

In studies using amyloid β-stimulated microglial cells, ar-turmerone significantly suppressed the production of several key inflammatory molecules, including:

Inducible nitric oxide synthase (iNOS) researchgate.net

Cyclooxygenase-2 (COX-2) researchgate.net

Tumor necrosis factor-α (TNF-α) researchgate.net

Interleukin-1β (IL-1β) researchgate.net

Interleukin-6 (IL-6) researchgate.net

Monocyte chemoattractant protein-1 (MCP-1) researchgate.net

Table 2: Effect of (+)-ar-Turmerone on Inflammatory Mediators in Amyloid β-Stimulated Microglia

Inflammatory Mediator Effect
iNOS Suppression
COX-2 Suppression
TNF-α Suppression
IL-1β Suppression
IL-6 Suppression
MCP-1 Suppression

This table summarizes the observed inhibitory effects of (+)-ar-turmerone on key pro-inflammatory molecules. researchgate.net

Modulation of Key Inflammatory Signaling Pathways

The anti-inflammatory effects of (+)-ar-turmerone are mediated through its interaction with critical intracellular signaling pathways. researchgate.net Research has demonstrated that ar-turmerone can block the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. mdpi.comresearchgate.netnih.gov

Furthermore, ar-turmerone has been found to modulate the mitogen-activated protein kinase (MAPK) signaling pathways, specifically p38 MAPK and JNK. mdpi.comresearchgate.net In the context of amyloid β-stimulated microglia, ar-turmerone was shown to impair the inflammatory response by inhibiting these very pathways. researchgate.net It has also been reported to reduce the phosphorylation of p38 that is enhanced by inflammatory activation of microglial cells. frontiersin.org Some of its anti-inflammatory effects in microglial cells are also mediated by protein kinase A signaling. life-enhancement.com More recent findings suggest that ar-turmerone and its analogs can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response and can contribute to neuroprotection. mdpi.comfrontiersin.orgmdpi.com

NF-κB Pathway Regulation

Aromatic (ar)-turmerone has demonstrated significant regulatory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key player in inflammation. In microglial cells stimulated with amyloid β (Aβ), ar-turmerone was found to impair the translocation and activation of NF-κB. researchgate.net This inhibition of NF-κB activation is a crucial mechanism underlying its anti-inflammatory properties. researchgate.net Further studies have shown that ar-turmerone can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1 in Aβ-stimulated microglial cells by inhibiting the NF-κB pathway. nih.gov In human breast cancer cells, ar-turmerone effectively blocks NF-κB signaling pathways. nih.gov Additionally, in imiquimod-induced murine models, ar-turmerone has been observed to lower the expression of NF-κB. nih.govmdpi.com While some research suggests that turmerones, in general, may not inhibit TNF-induced NF-κB activation, specific studies on ar-turmerone point towards its modulatory role in this pathway. oup.compsu.eduoup.com

MAPK Signaling Pathway Modulation (e.g., p38, JNK, ERK1/2)

Ar-turmerone has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli. Specifically, it inhibits the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways in amyloid β-stimulated microglial cells. researchgate.netnih.gov Research has demonstrated that ar-turmerone inhibits the phosphorylation of p38 MAPK. nih.govmdpi.com Furthermore, it has been found to inhibit LPS-induced JNK and p38 MAPK activation in microglial cells. nih.gov In human breast cancer cells, ar-turmerone blocks critical signaling pathways, including ERK1/2. nih.gov Studies on HepG2 cells revealed that ar-turmerone stimulates the phosphorylation and activation of JNK and extracellular signal-related kinase (ERK). acs.org The inhibition of these MAPK pathways contributes to the anti-inflammatory and anti-proliferative effects of ar-turmerone. researchgate.netnih.gov

Cyclooxygenase-2 (COX-2) Expression Modulation

Ar-turmerone has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. researchgate.net Studies have shown that ar-turmerone inhibits the expression of COX-2. nih.govmdpi.com In human breast cancer cells, ar-turmerone significantly inhibits the TPA-induced upregulation of COX-2 expression. nih.govmdpi.com The inhibitory concentration (IC50) for COX-2 inhibition by ar-turmerone has been reported to be 5.2 µg/mL. researchgate.netbegellhouse.com This modulation of COX-2 expression is a key aspect of its anti-inflammatory activity. researchgate.net Downregulation of COX-2, which is regulated by NF-κB, has been observed in correlation with the suppression of NF-κB activity by curcuminoids and, to a lesser extent, turmerones. oup.compsu.eduoup.com

Immunomodulatory Effects on Lymphocyte Subsets and Cytokine Production

Inhibition of CD4+ and CD8+ T Cell Activity

Ar-turmerone has been shown to exert immunomodulatory effects by targeting T lymphocyte activity. Specifically, it has been found to inhibit CD8+ T cells in the epidermis. nih.govmdpi.com Furthermore, ar-turmerone effectively inhibits the production of critical inflammatory cytokines, such as IFN-γ and IL-2, in CD4+ T cells without affecting their proliferation rates upon stimulation. nih.govresearchgate.net This selective suppression of T-cell-mediated cytokine production highlights its potential as an immunomodulatory agent. researchgate.net

Anti-Proliferative and Pro-Apoptotic Mechanisms in Cellular Models

Ar-turmerone has demonstrated both anti-proliferative and pro-apoptotic effects in various cancer cell lines. It has been shown to inhibit the proliferation of glioma cells and various leukemia cell lines. aging-us.comresearchgate.net The anti-proliferative effects are selective for cancer cells, with less impact on normal cells. lifekey.com.aunih.gov

Induction of Programmed Cell Death Pathways (e.g., Caspase-3 Activation)

A key mechanism of ar-turmerone's anti-cancer activity is the induction of apoptosis, or programmed cell death. researchgate.net A central feature of this process is the activation of caspases, a family of protease enzymes. Ar-turmerone has been shown to induce apoptosis in human lymphoma and lymphoblast cells through the activation of caspase-3. nih.govmdpi.com Studies in U937 human lymphoma cells revealed that ar-turmerone treatment leads to a concentration-dependent increase in caspase-3 activity. bmbreports.org This activation is associated with the release of mitochondrial cytochrome c. bmbreports.org In human hepatocellular carcinoma HepG2 cells, ar-turmerone-induced apoptosis is accompanied by the activation of caspase-3, -8, and -9. acs.org The apoptotic effect is linked to the induction of Bax and p53 proteins. bmbreports.org In some cancer cell lines, α-turmerone has also been shown to induce apoptosis through the activation of the caspase cascade, leading to a significant decrease in procaspases-3, -8, and -9. lifekey.com.aunih.gov

Table 1: Effects of ar-turmerone on Cell Signaling Pathways

Cell LineStimulantPathway AffectedEffect
Microglial cellsAmyloid βNF-κBImpaired translocation and activation researchgate.net
Microglial cellsAmyloid βJNK, p38 MAPKInhibition researchgate.netnih.gov
Human breast cancer cellsTPANF-κB, PI3K/Akt, ERK1/2Blocking of signaling pathways nih.gov
Human breast cancer cellsTPACOX-2Inhibition of upregulation nih.govmdpi.com
Imiquimod-induced murine modelsImiquimod (B1671794)NF-κB, p38 MAPKLowered expression and phosphorylation nih.govmdpi.com
HepG2 cells-JNK, ERKStimulation of phosphorylation and activation acs.org

Table 2: Anti-proliferative and Pro-apoptotic Effects of Turmerones

CompoundCell LineEffectMechanism
ar-turmeroneHuman lymphoma and lymphoblast cellsInduction of apoptosisActivation of caspase-3 nih.govmdpi.com
ar-turmeroneU937 human lymphoma cellsInhibition of cell viability, DNA fragmentationIncreased caspase-3 activity, cytochrome c release, induction of Bax and p53 bmbreports.org
ar-turmeroneHepG2 human hepatocellular carcinoma cellsAnti-proliferative, induction of apoptosisActivation of caspase-3, -8, and -9 acs.org
α-turmeroneMDA-MB-231 breast cancer cellsInduction of apoptosisActivation of caspase cascade (procaspases-3, -8, -9) lifekey.com.aunih.gov
ar-turmeroneGlioma cells (U251, U87, LN229)Inhibition of proliferation and mobilityDownregulation of cathepsin B aging-us.com

Inhibition of Cell Growth and Proliferation Signaling

Aromatic (ar)-turmerone, a principal bioactive compound isolated from Curcuma longa, has demonstrated significant inhibitory effects on the growth and proliferation of various cancer cell lines. Research indicates that ar-turmerone can suppress cancer cell viability and induce cell cycle arrest, thereby impeding tumor growth.

In glioma cells (U251, U87, and LN229), treatment with ar-turmerone led to a dose-dependent reduction in cell proliferation and the number of colonies formed. nih.gov Specifically, it was found to arrest the cell division at the G1/S phase of the cell cycle. nih.gov The underlying mechanism involves the downregulation of Cathepsin B, a key target identified through high-throughput sequencing. nih.gov By reducing Cathepsin B expression, ar-turmerone inhibits the cleavage of its target protein p27, which in turn suppresses glioma cell proliferation and mobility. nih.gov In vivo studies using a subcutaneous implantation tumor model in mice confirmed these findings, showing that ar-turmerone treatment significantly inhibited tumor growth and reduced the expression of proliferation markers KI67 and PCNA. nih.gov

Ar-turmerone has also been shown to possess antiproliferative activities against breast cancer cells. mdpi.com Studies on MDA-MB-231 breast adenocarcinoma cells revealed that turmerones can inhibit cell proliferation in a dose-dependent manner. mdpi.com Furthermore, ar-turmerone exhibited cytotoxic effects against several leukemia cell lines, including lymphocytic leukemia (L-1210) and myeloid cell line (HL-60), with reported inhibition rates of 11–12%. nih.gov It has also been found to be effective against human lymphoma (U937) and rat leukemia (RBL-2H3) cells by inducing apoptosis. nih.gov

Table 1: Effect of ar-Turmerone on Glioma Cell Viability This table is interactive. You can sort and filter the data.

Cell Line Concentration (μM) Effect Reference
U251 50, 100, 200 Significant inhibition of growth nih.gov
U87 50, 100, 200 Significant inhibition of growth nih.gov
LN229 50, 100, 200 Significant inhibition of growth nih.gov
Glioma Cells Not Specified Arrested cell division at G1/S phase nih.gov

Regulation of Tumor Progression Markers (e.g., Matrix Metalloproteinase-9)

A key aspect of tumor progression is the ability of cancer cells to invade surrounding tissues and metastasize, a process often mediated by enzymes like matrix metalloproteinases (MMPs). Ar-turmerone has been shown to effectively regulate these markers, particularly MMP-9.

In studies on human breast cancer cells (MCF-7 and MDA-MB-231), ar-turmerone significantly inhibited the expression and enzymatic activity of MMP-9 induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.govnih.gov This inhibitory effect was observed at non-cytotoxic concentrations. nih.gov The expression of MMP-2 and tissue inhibitors of metalloproteinases (TIMP-1, TIMP-2) remained unchanged by ar-turmerone treatment. nih.gov The suppression of MMP-9 is linked to ar-turmerone's ability to block the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.govnih.gov Specifically, it was shown to inhibit the binding of NF-κB to the MMP-9 promoter. nih.gov This is achieved through the modulation of the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) and extracellular signal-regulated kinase (ERK)1/2 signaling pathways. nih.govnih.gov

Beyond breast cancer, ar-turmerone also suppresses the expression and activation of MMP-9 in amyloid β-stimulated microglia cells, which are associated with neuroinflammation. researchgate.net In this context, it also inhibited other inflammatory markers like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net The collective evidence indicates that ar-turmerone's ability to downregulate MMP-9 significantly hampers the invasion, migration, and colony formation of cancer cells. nih.govnih.gov

Table 2: Signaling Pathways Modulated by ar-Turmerone to Inhibit MMP-9 This table is interactive. You can sort and filter the data.

Cell Type Stimulant Inhibited Pathway Effect on MMP-9 Reference
Human Breast Cancer TPA NF-κB Suppression of expression & activity nih.govnih.gov
Human Breast Cancer TPA PI3K/Akt Suppression of expression nih.govnih.gov
Human Breast Cancer TPA ERK1/2 Suppression of expression nih.govnih.gov
Microglia Amyloid β NF-κB Suppression of expression & activity researchgate.net
Microglia Amyloid β JNK, p38 MAPK Suppression of expression & activity researchgate.net

Enzymatic Modulation in Diverse Biological Systems

Antivenom Activities through Direct Enzyme Inhibition

Ar-turmerone has shown potential as an antivenom agent, capable of neutralizing the harmful effects of snake venoms. scielo.br Research has demonstrated that ar-turmerone can neutralize the hemorrhagic activity of venom from Bothrops jararaca and the lethal effects of Crotalus durissus terrificus venom in mice. scielo.br

The proposed mechanism for this antivenom activity is the direct inhibition of venom enzymes. scielo.br Snake venoms are complex mixtures containing various enzymes, including metalloproteinases and phospholipases, which are responsible for local and systemic toxic effects such as hemorrhage and tissue necrosis. Ar-turmerone is thought to act as an enzymatic inhibitor against the proteolytic and hemorrhagic enzymes present in the venom of snakes like Bothrops alternatus. scielo.br By inhibiting these key enzymes, ar-turmerone may help to mitigate the local tissue damage and systemic effects associated with envenomation. scielo.br Topical application of ar-turmerone has shown promising results in reducing the local effects of Bothrops alternatus venom in experimental models. scielo.br

Glycosidase and Amylase Inhibitory Effects in Metabolic Regulation

Ar-turmerone plays a significant role in metabolic regulation through its potent inhibitory effects on key carbohydrate-digesting enzymes, α-glucosidase and α-amylase. researchgate.netfrontiersin.org These enzymes are crucial for breaking down dietary carbohydrates into absorbable glucose. dergipark.org.tr By inhibiting them, ar-turmerone can delay carbohydrate digestion and reduce the postprandial increase in blood glucose levels, which is a key therapeutic strategy for managing type 2 diabetes. researchgate.netmdpi.com

Studies have shown that ar-turmerone, as the major volatile component in turmeric rhizome, exhibits potent inhibitory activity against both α-glucosidase and α-amylase. researchgate.netfrontiersin.org In fact, its inhibitory capacity has been reported to be higher than that of acarbose, a standard antidiabetic drug. researchgate.net The inhibitory effects are dose-dependent. researchgate.netfrontiersin.org This enzymatic modulation suggests that ar-turmerone is a key compound responsible for the hypoglycemic effects attributed to turmeric oil. nih.govresearchgate.net

Table 3: Inhibitory Activity of ar-Turmerone on Metabolic Enzymes This table is interactive. You can sort and filter the data.

Enzyme IC50 Value (ar-Turmerone) Comparison Reference
α-Glucosidase 0.28 µg More potent than acarbose researchgate.net
α-Amylase 24.5 µg More potent than acarbose researchgate.net

Tyrosinase Modulation in Pigmentation Pathways

Ar-turmerone has been identified as an effective agent for modulating skin pigmentation through its interaction with tyrosinase and associated signaling pathways. typology.comresearchgate.net Tyrosinase is the rate-limiting enzyme in the synthesis of melanin (B1238610), the pigment responsible for skin color. typology.comjintegrativederm.orgjintegrativederm.org Overproduction of melanin can lead to hyperpigmentation disorders.

Ar-turmerone effectively inhibits melanin synthesis and tyrosinase activity. researchgate.netmdpi.com It acts by downregulating the gene expression of tyrosinase and other essential enzymes in the melanogenesis pathway, such as tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2), in melanoma cells. researchgate.net

The mechanism of action involves the inactivation of key signaling pathways that stimulate melanin production. Ar-turmerone inhibits the synthesis of α-melanocyte-stimulating hormone (α-MSH), which normally activates melanocortin receptors to trigger melanin production. typology.com Furthermore, it prevents the phosphorylation of the C-AMP Response Element-Binding Protein (CREB), a crucial step that leads to the stimulation of tyrosinase transcription. typology.com By inactivating the CREB and microphthalmia-associated transcription factor (MITF) signaling pathways, ar-turmerone effectively serves as an anti-melanogenic agent, suggesting its potential use in treating hyperpigmentation disorders. typology.comresearchgate.net

Advanced in Vitro and in Vivo Research Models for Mechanistic Studies

Cell Culture Systems for Molecular Pathway Elucidation

Cell culture systems serve as a fundamental tool for investigating the direct effects of (+)-ar-Turmerone on specific cell types and for elucidating the molecular pathways it modulates.

The BV2 microglial cell line is a widely used model to study neuroinflammation. Research has shown that (+)-ar-Turmerone exerts significant anti-inflammatory effects in these cells. In studies using BV2 cells stimulated with amyloid β (Aβ) or lipopolysaccharide (LPS), (+)-ar-Turmerone has been observed to suppress the production of key inflammatory mediators. nih.govresearchgate.net

Key findings in BV2 cells include the inhibition of:

Pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net

The release of pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net

The production of reactive oxygen species (ROS). nih.govresearchgate.net

Mechanistically, (+)-ar-Turmerone has been shown to block the activation of critical signaling pathways involved in the inflammatory response. This includes the inhibition of nuclear factor-kappa B (NF-κB) translocation and the phosphorylation of mitogen-activated protein kinases (MAPKs) such as JNK and p38. nih.gov Some of its analogs have also demonstrated potent anti-inflammatory effects. azolifesciences.com

Table 1: Effects of (+)-ar-Turmerone on Inflammatory Markers in BV2 Microglial Cells

Marker Effect of (+)-ar-Turmerone Signaling Pathway Implicated Reference
iNOS Suppression NF-κB, JNK, p38 MAPK nih.govresearchgate.net
COX-2 Suppression NF-κB, JNK, p38 MAPK nih.govresearchgate.net
TNF-α Reduction NF-κB, JNK, p38 MAPK nih.govresearchgate.net
IL-1β Reduction NF-κB, JNK, p38 MAPK researchgate.netresearchgate.net
IL-6 Reduction NF-κB, JNK, p38 MAPK nih.govresearchgate.net
ROS Inhibition - nih.govresearchgate.net

Research on neuronal precursor cells has revealed the potential of (+)-ar-Turmerone to influence neurogenesis. In studies utilizing fetal rat neural stem cells (NSCs), (+)-ar-Turmerone was found to dose-dependently increase NSC proliferation. nih.govsciencedaily.com This compound also promoted the differentiation of these stem cells into neurons. nih.gov Furthermore, investigations using dopaminergic neuronal precursor cells have suggested the involvement of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in the neuroprotective effects of (+)-ar-Turmerone and its analogs. azolifesciences.comnews-medical.net In SH-SY5Y cells, an analog of ar-turmerone (B1667624) was found to activate chaperone-mediated autophagy (CMA) through the persistent activation of p38. researchgate.net

The cytotoxic effects of (+)-ar-Turmerone have been evaluated in various cancer cell lines. It has demonstrated the ability to induce apoptosis in human and murine leukemia cell lines, including K562, L1210, and U937. researchgate.net In the context of breast cancer, (+)-ar-Turmerone has been shown to inhibit the invasion, migration, and colony formation of human breast cancer cells. nih.gov Specifically, in MDA-MB-231 and MCF-7 breast cancer cells, α-turmerone, a related compound, was found to inhibit cell proliferation and induce apoptosis. nih.gov The anticancer effects are believed to be mediated through the modulation of signaling pathways such as NF-κB, PI3K/Akt, and ERK1/2. nih.gov

Table 2: Cytotoxic and Apoptotic Effects of Turmerones on Cancer Cell Lines

Cell Line Cancer Type Observed Effect Reference
K562 Chronic Myelogenous Leukemia Potent cytotoxicity, apoptosis researchgate.net
U937 Human Histiocytic Lymphoma Potent cytotoxicity, apoptosis researchgate.net
MDA-MB-231 Human Breast Cancer Inhibition of proliferation, apoptosis nih.gov
MCF-7 Human Breast Cancer Inhibition of proliferation nih.gov

Organotypic Slice Cultures for Complex Tissue Interactions (e.g., Midbrain Slice Cultures)

Organotypic midbrain slice cultures provide a valuable ex vivo model that preserves the complex cellular architecture and synaptic connections of the midbrain. This system has been employed to investigate the neuroprotective properties of (+)-ar-Turmerone in the context of Parkinson's disease models. azolifesciences.com In these cultures, (+)-ar-Turmerone and its derivatives have been shown to protect dopaminergic neurons from degeneration triggered by microglial activation. azolifesciences.comnih.govresearchgate.net Interestingly, some studies have indicated that this neuroprotective effect can be independent of the compound's anti-inflammatory action on microglia, suggesting a direct effect on the neurons themselves. azolifesciences.comnih.gov The activation of the Nrf2 antioxidant pathway in dopaminergic neurons has been identified as a key mechanism for this direct neuroprotection. azolifesciences.comnews-medical.net

In Vivo Preclinical Models for Mechanistic Validation

In vivo models are crucial for validating the physiological relevance of findings from in vitro and ex vivo studies.

Murine models of neuroinflammation, often induced by the administration of lipopolysaccharide (LPS), have been used to assess the therapeutic potential of (+)-ar-Turmerone. nih.govnih.gov In these models, oral administration of (+)-ar-Turmerone has been shown to mitigate memory impairment and reduce the activation of microglia. nih.govresearchgate.net Mechanistic studies in these animal models suggest that (+)-ar-Turmerone may exert its neuroprotective effects by targeting the Toll-like receptor 4 (TLR4)-mediated signaling pathway. nih.govresearchgate.net Furthermore, derivatives of (+)-ar-Turmerone have demonstrated the ability to significantly reduce the release of proinflammatory cytokines in the brains of these mice and ameliorate cognitive deficits. nih.gov In vivo studies have also shown that (+)-ar-turmerone can mobilize endogenous neural stem cells from the subventricular zone and the hippocampus in adult rats. nih.gov

Murine Models of Systemic Inflammation

Murine models are critical for studying the physiological effects of compounds in a complex, living system. For turmerone research, various mouse models of systemic and localized inflammation have been employed to investigate its biological activities.

Lipopolysaccharide (LPS)-induced inflammation is a widely used model to simulate systemic inflammatory responses characteristic of bacterial infections. researchgate.netnih.gov In studies using this model, oral administration of aromatic-turmerone has been shown to mitigate neuroinflammation. nih.gov Specifically, it was observed to reverse memory disturbances caused by LPS and inhibit the activation of microglia, which are key immune cells in the brain. nih.gov This intervention led to a significant reduction in the generation of inflammatory cytokines, thereby limiting brain damage. nih.gov

Another significant model is the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, which mimics the pathology of inflammatory bowel disease. In mice with DSS-induced colitis, oral treatment with turmerones led to a significant suppression of the shortening of the large bowel, a key indicator of intestinal inflammation. nih.gov

Topical inflammation has been studied using the imiquimod (B1671794) (IMQ)-induced psoriasis-like inflammation model in BALB/c mice. researchgate.net Topical application of aromatic-turmerone on the affected skin resulted in a marked reduction of inflammation. This effect was linked to the decreased expression of key inflammatory mediators within the skin tissue. researchgate.net

Table 1: Summary of Murine Inflammation Models Used in Turmerone Research

Model Inducing Agent Key Findings
Neuroinflammation Lipopolysaccharide (LPS) Reversed memory disturbance; inhibited microglial activation and cytokine generation. nih.gov
Colitis Dextran Sulfate Sodium (DSS) Suppressed inflammatory shortening of the large bowel. nih.gov

Advanced Imaging and Bioanalytical Techniques in Biological Systems

To understand the molecular and cellular mechanisms of (+)-I2-Turmerone, researchers utilize a range of advanced imaging and bioanalytical methods. These techniques allow for the precise measurement of cellular dynamics, metabolism, and the expression of relevant genes and proteins.

Positron Emission Tomography (PET) for Cellular Dynamics and Metabolism

Positron Emission Tomography (PET) is a noninvasive imaging technique that allows for the visualization and quantification of metabolic processes and cellular activities in vivo. In the context of turmerone research, PET has been used to study its effects on neural stem cells (NSCs). nih.gov

In one pivotal study, adult rats received a single intracerebroventricular injection of aromatic-turmerone. The proliferative activity of endogenous NSCs was then assessed using PET imaging with the tracer [18F]-fluoro-L-thymidine ([18F]FLT), which is incorporated into the DNA of dividing cells. The PET scans demonstrated that aromatic-turmerone effectively mobilized proliferating NSCs from the subventricular zone and the hippocampus, suggesting a potential role for the compound in promoting neurogenesis. nih.gov

Immunoblotting and Quantitative PCR for Protein and Gene Expression Analysis

Immunoblotting, or Western blotting, and quantitative polymerase chain reaction (qPCR) are fundamental techniques for analyzing protein and gene expression levels, respectively. researchgate.netnih.gov These methods have been instrumental in deciphering the signaling pathways modulated by turmerone.

Immunoblotting: Studies have shown that aromatic-turmerone affects key inflammatory signaling pathways. nih.gov It inhibits the phosphorylation and subsequent degradation of IκB-α, a protein that sequesters the transcription factor NF-κB in the cytoplasm. nih.govresearchgate.net By preventing IκB-α degradation, turmerone blocks NF-κB from moving to the nucleus to activate pro-inflammatory genes. nih.gov Furthermore, immunoblotting has revealed that aromatic-turmerone suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs) such as JNK and p38. nih.govresearchgate.net It has also been shown to reduce the protein expression of cyclooxygenase-2 (COX-2). researchgate.net

Quantitative PCR (qPCR): Gene expression analysis via qPCR corroborates the findings from protein studies. Research has demonstrated that turmerone treatment significantly suppresses the messenger RNA (mRNA) expression of inducible nitric oxide synthase (iNOS) and COX-2 in LPS-stimulated macrophages. nih.govresearchgate.net In skin inflammation models, aromatic-turmerone downregulates the mRNA synthesis of pro-inflammatory cytokines, including Interleukin-17 (IL-17), IL-22, and IL-23. researchgate.net Other studies have confirmed its ability to reduce mRNA levels of Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-6. rsc.org

Table 2: Key Protein and Gene Expression Changes Modulated by Turmerone

Technique Target Molecule Effect Cellular Context
Immunoblotting Phospho-IκB-α Inhibition Microglia nih.govresearchgate.net
Immunoblotting Phospho-JNK / p38 MAPK Inhibition Microglia nih.govresearchgate.net
Immunoblotting COX-2 Protein Reduction Skin researchgate.net
qPCR iNOS mRNA Suppression Macrophages nih.govresearchgate.net
qPCR COX-2 mRNA Suppression Macrophages nih.govresearchgate.net
qPCR TNF-α, IL-1β, IL-6 mRNA Reduction Macrophages rsc.org

Fluorescence-Based Assays for Cellular Processes

Fluorescence-based assays are powerful tools for visualizing and quantifying specific cellular events. nih.gov These techniques have been applied in turmerone research to investigate its impact on processes such as oxidative stress and apoptosis.

Reactive Oxygen Species (ROS) Production: The production of intracellular ROS, a key factor in inflammatory damage, has been measured using fluorescent probes. In amyloid β-stimulated microglial cells, aromatic-turmerone was found to markedly inhibit ROS production. nih.govresearchgate.net Specific assays have utilized the fluorescent dye dihydroethidium (B1670597) (DHE), which becomes fluorescent upon oxidation by superoxide, to quantify ROS levels in cells treated with turmerone-enriched extracts. researchgate.net

Apoptosis and Nuclear Translocation: Fluorescence-based methods are also used to study programmed cell death (apoptosis) and the movement of proteins within the cell. The binding of fluorescently labeled Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane is a common method to detect early-stage apoptosis, a process shown to be induced by aromatic-turmerone in certain cancer cell lines. nih.govtmu.edu.tw Additionally, fluorescence microscopy has been used to observe the impaired translocation of the NF-κB transcription factor from the cytoplasm to the nucleus, a key step in its activation, in cells treated with aromatic-turmerone. nih.govresearchgate.netrsc.org

Table 3: Application of Fluorescence-Based Assays in Turmerone Studies

Assay Type Cellular Process Measured Key Finding
Fluorescent Probes (e.g., DHE) Reactive Oxygen Species (ROS) Production Turmerone significantly inhibits intracellular ROS production. researchgate.netnih.gov
Annexin V Staining Apoptosis (Programmed Cell Death) Turmerone induces apoptosis in specific cell lines. nih.govtmu.edu.tw

Structure Activity Relationship Sar and Analog Optimization of Turmerones

Correlative Studies between Chemical Structure and Specific Bioactivity Profiles

The biological effects of turmerones are intrinsically linked to their molecular architecture. Variations in their structure, such as the type of turmerone (alpha, aromatic, etc.), stereochemistry, and the presence of specific functional groups, can significantly influence their bioactivity.

Neuroprotective and Anti-inflammatory Activities:

Research into the neuroprotective effects of aromatic turmerone (ar-turmerone) and its derivatives has provided valuable SAR insights. A study comparing the naturally occurring (S)-ar-turmerone with its (R)-enantiomer and other synthetic analogs revealed that the stereochemistry at the chiral center has a modest impact on anti-inflammatory activity. Both (S)-ar-turmerone and (R)-ar-turmerone, along with analogs like ar-atlantone (Atl) and analog 2 (A2), demonstrated the ability to reverse dopaminergic neurodegeneration. researchgate.netnih.gov Interestingly, the neuroprotective effect was found to be independent of the inhibition of microglial activation, suggesting a direct action on neurons. researchgate.netnih.gov

A key structural feature for the anti-inflammatory activity of ar-turmerone (B1667624) analogs is the enone moiety (a ketone conjugated with an alkene). lifekey.com.au Analog 1 (A1), which lacks the alkene bond between the α' and β' carbons, did not exhibit an anti-inflammatory effect on LPS-activated microglial cells. lifekey.com.au This highlights the importance of this conjugated system for mediating anti-inflammatory responses.

Anticancer Activity:

The anticancer properties of turmerones are also closely tied to their chemical structures. Studies have shown that α-turmerone can inhibit the proliferation of various cancer cell lines in a dose-dependent manner, with IC50 values ranging from 11.0 to 41.8 µg/mL. lifekey.com.aunih.gov For instance, α-turmerone showed significant inhibitory effects on breast adenocarcinoma (MDA-MB-231), hepatocellular carcinoma (HepG2), and breast carcinoma (MCF-7) cell lines. lifekey.com.au

Ar-turmerone has also demonstrated potent cytotoxic effects against several cancer cell lines. nih.gov Research has indicated that modifications to the aromatic ring and the side chain of ar-turmerone can significantly impact its anticancer potency. A reduction in the size of the aromatic ring and the formation of analogs at the 6-position were found to decrease the effective dose-50% (ED50) value against lymphocytic leukemia (L1210) cells, indicating enhanced potency. nih.gov Furthermore, ar-turmerone has been shown to induce apoptosis in various leukemia cell lines, including K562, L1210, U937, and RBL-2H3, with IC50 values in the range of 20-50 µg/mL. researchgate.net

CompoundCancer Cell LineActivity (IC50/ED50)
α-TurmeroneMDA-MB-231 (Breast Adenocarcinoma)30.5 µg/mL
α-TurmeroneHepG2 (Hepatocellular Carcinoma)31.0 µg/mL
α-TurmeroneMCF-7 (Breast Carcinoma)41.8 µg/mL
ar-TurmeroneK562 (Chronic Myelogenous Leukemia)20-50 µg/mL
ar-TurmeroneL1210 (Lymphocytic Leukemia)20-50 µg/mL
ar-TurmeroneU937 (Histiocytic Lymphoma)20-50 µg/mL
ar-TurmeroneRBL-2H3 (Basophilic Leukemia)20-50 µg/mL

Identification of Pharmacophoric Elements for Diverse Mechanistic Actions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For turmerones, several key pharmacophoric elements have been identified that contribute to their diverse bioactivities.

The Enone System: As mentioned earlier, the α,β-unsaturated ketone (enone) functionality is a critical pharmacophoric element for the anti-inflammatory activity of turmerone analogs. lifekey.com.au This feature is a Michael acceptor and can react with nucleophilic residues, such as cysteine, in various proteins, thereby modulating their function.

The Aromatic Ring: The nature and substitution pattern of the aromatic ring in ar-turmerone and its analogs play a crucial role in their biological activity. For anticancer activity, studies have suggested that the orthogonal arrangement between the side chain and the aromatic ring is important for cytotoxicity. nih.gov Modifications to this ring, such as reducing its size or altering its electronic properties through the addition of electron-donating or electron-withdrawing groups, can significantly influence the compound's potency. nih.govnih.gov

Optimization Strategies for Potency and Selectivity of Turmerone Analogs

The insights gained from SAR studies have paved the way for the rational design and optimization of turmerone analogs with enhanced potency and selectivity for specific biological targets.

Analog Synthesis and Derivatization:

A primary strategy for optimizing turmerones involves the synthesis of a diverse library of analogs with systematic modifications to the core structure. This allows for a comprehensive exploration of the SAR and the identification of compounds with improved activity profiles. For example, to enhance the neuroprotective effects of ar-turmerone, novel analogs have been synthesized by introducing different substituents to the aromatic ring. nih.gov The rationale behind these modifications is to modulate the electronic properties of the molecule and thereby enhance its interaction with target proteins.

AnalogStructural Modification from ar-TurmeroneObserved Effect
(R)-ar-turmeroneOpposite stereochemistry at the chiral centerSlightly higher anti-inflammatory effect than (S)-ar-turmerone. researchgate.net
ar-atlantone (Atl)Exocyclic double bond adjacent to the aromatic ringEnhanced Nrf2 activation and neuroprotective effects. lifekey.com.au
Analog 1 (A1)Saturation of the α',β'-alkene bondLoss of anti-inflammatory activity. lifekey.com.au
Analog 2 (A2)Modification of the side chain and aromatic ringPotent activator of Nrf2 with strong antioxidant and neuroprotective effects. nih.govnih.gov
Analogs 4-7 (A4-A7)Addition of electron-donating and -withdrawing groups to the aromatic ring of A2Aimed to increase the electrophilicity of the β-carbon to enhance Nrf2 activation. nih.gov

Target-Oriented Design:

As the molecular targets of turmerones are elucidated, a more target-oriented approach to analog design can be employed. For instance, if a specific enzyme is identified as a key target for the anticancer activity of ar-turmerone, analogs can be designed to have a higher binding affinity and selectivity for the active site of that enzyme. Computational methods, such as molecular docking and pharmacophore modeling, can be utilized to predict the binding modes of different analogs and to guide the design of new compounds with improved interactions with the target.

Improving Pharmacokinetic Properties:

In addition to enhancing potency and selectivity, optimization strategies also focus on improving the pharmacokinetic properties of turmerone analogs, such as their solubility, metabolic stability, and bioavailability. These factors are crucial for the successful development of these compounds as therapeutic agents. Modifications that increase the polarity of the molecule or block sites of metabolic degradation can be incorporated into the design of new analogs to improve their drug-like properties.

Interactions and Synergistic Effects with Other Phytochemicals

Influence on Bioavailability and Cellular Transport of Co-occurring Compounds (e.g., Curcuminoids)

One of the most significant limitations of curcumin (B1669340) as a therapeutic agent is its poor oral bioavailability, which is attributed to low aqueous solubility, poor absorption from the gut, and rapid metabolism. nih.govrsc.org Research has demonstrated that non-curcuminoid components of turmeric, particularly turmerones, can enhance the bioavailability of curcumin. mdpi.com

Studies utilizing the human intestinal epithelial Caco-2 cell line, a well-established in vitro model for predicting human drug absorption, have provided critical insights into these interactions. The presence of turmerones has been shown to significantly increase the transport of curcumin across these intestinal cells. nih.govresearchgate.net One key mechanism behind this enhanced absorption is the inhibition of P-glycoprotein (P-gp), an efflux transporter protein that actively pumps substrates like curcumin out of cells, thereby reducing their absorption. nih.govmdpi.com

A study investigating the effects of α-turmerone and aromatic (ar)-turmerone on curcumin transport in Caco-2 cells revealed that both compounds increased the amount of curcumin that entered the cells. nih.govresearchgate.net Specifically, α-turmerone was found to significantly inhibit the activity of P-glycoprotein, similar to the action of verapamil, a known P-gp inhibitor. nih.gov This inhibition reduces the efflux of curcumin, leading to higher intracellular concentrations and greater absorption. nih.govmdpi.com The co-administration of curcumin with ar-turmerone (B1667624) has also been shown to significantly increase curcumin's permeation across the Caco-2 cell monolayer. mdpi.comucuenca.edu.ec

The table below summarizes the findings from in vitro studies on the effect of turmerones on curcumin transport.

Interacting Compound(s)Experimental ModelKey FindingsReference(s)
α-turmerone, ar-turmeroneHuman intestinal Caco-2 cellsIncreased transport of curcumin into cells. nih.govresearchgate.net
α-turmeroneHuman intestinal Caco-2 cellsSignificantly inhibited the efflux activity of P-glycoprotein (P-gp). nih.govmdpi.com
ar-turmeroneHuman intestinal Caco-2 cellsSignificantly increased the permeation of curcumin across the cell monolayer. mdpi.comucuenca.edu.ec
Turmerone (general)Not specifiedAbsorption of curcumin is significantly enhanced in the presence of turmerone. dovepress.com

Beyond curcuminoids, turmeric oil, which is rich in turmerones, has been shown to enhance the bioavailability of other phytochemicals, such as the lignans (B1203133) sesamin (B1680957) and sesamolin (B1680958) from sesame extract. mdpi.comresearchgate.net

Combined Mechanistic Effects in Multi-Component Biological Systems

The combination of turmerones with other phytochemicals can lead to additive or synergistic effects, where the combined biological activity is greater than the sum of the individual effects. These synergistic interactions have been observed in various pharmacological contexts, including anti-inflammatory, hypoglycemic, and anticancer activities.

Research indicates that both curcuminoids and sesquiterpenoids like ar-turmerone in turmeric can exhibit hypoglycemic effects through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. semanticscholar.orgnih.gov The presence of both types of compounds suggests an additive or synergistic action in mediating this effect. semanticscholar.orgnih.gov

In the realm of anti-inflammatory action, curcumin is known to inhibit various inflammatory pathways. japsonline.com The combination of curcumin with turmerones has been reported to abolish inflammation-associated colon carcinogenesis in mice, highlighting a powerful synergistic effect. japsonline.com Similarly, a combination of turmeric oil with curcumin and vitamin E was found to have a synergistic effect in inhibiting the growth of human colon cancer cells both in vitro and in vivo. mdpi.com This enhanced antitumor outcome may be partly due to the influence of turmeric oil on curcumin's bioavailability, improving its distribution to the target organ. mdpi.com

Furthermore, synergistic antioxidant effects have been noted. A combination of turmeric extract and β-carotene demonstrated a powerful reduction in oxidative damage and a significant enhancement of the enzymatic antioxidant defense system in one study. researchgate.net

Q & A

Q. What ethical frameworks apply to in vivo studies investigating this compound’s toxicity?

  • Methodological Answer : Follow institutional animal care and use committee (IACUC) protocols for humane endpoints and sample sizes. Prioritize alternatives like computational toxicology models (e.g., QSAR) for preliminary screening. For human-derived cells, obtain informed consent and adhere to GDPR/HIPAA standards for data anonymization .

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